molecular formula C14H10N4O3 B182867 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] CAS No. 31107-06-9

1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]

Cat. No. B182867
CAS RN: 31107-06-9
M. Wt: 282.25 g/mol
InChI Key: NUCUIOZKXRGHSW-UHFFFAOYSA-N
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Description

“1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]” is a chemical compound with the molecular formula C8H5NO2 . It is also known as Indole-2,3-dione, Isatin, o-Aminobenzoylformic anhydride, Isatic acid lactam, Isatine, Isatinic acid anhydride, Isotin, Pseudoisatin, 2,3-Diketoindoline, 2,3-Dioxo-2,3-dihydroindole, 2,3-Dioxoindoline, 2,3-Indolinedione, 2,3-Ketoindoline, 2,3-Dihydro-1H-indole-2,3-dione, NSC 9262, 2,3-Dihydroindole-2,3-dione, and indoline-2,3-dione .

Scientific Research Applications

Synthetic Versatility and Biological Activities Isatin (1H-indole-2,3-dione) derivatives, including those similar to the specified compound, serve as versatile building blocks for synthesizing a wide range of N-heterocycles. These derivatives undergo various reactions, leading to the formation of new heterocyclic compounds with significant biological activities. The synthetic applications and biological relevance of these derivatives have been extensively explored, revealing their potential in medicinal chemistry and drug development. Such compounds have shown a variety of biological activities, including antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic effects. The substantial pharmacological importance of Isatin-based derivatives is highlighted by their ability to act as precursors for many pharmacologically active compounds (Sadeghian & Bayat, 2022).

Fischer Synthesis and Chemical Transformations The Fischer synthesis of indoles, including those derived from arylhydrazones similar to the compound , demonstrates the chemical versatility of such derivatives. This process involves various transformations of the cyclohexadienoneimine intermediate, highlighting the compound's utility in synthesizing indole derivatives through intricate chemical pathways. These synthetic routes offer insights into the complex chemistry of indole derivatives and their potential for creating novel compounds with diverse biological activities (Fusco & Sannicolo, 1978).

Anticonvulsant and Biological Properties Isatin derivatives exhibit potent anticonvulsant activity, underscoring their therapeutic potential. Among various derivatives, Schiff bases have been identified as particularly effective anticonvulsant agents. This underscores the relevance of such compounds in developing treatments for neurological conditions. The exploration of Isatin derivatives as anticonvulsant agents reflects the broader interest in these compounds for their diverse biological activities and potential therapeutic applications (Mathur & Nain, 2014).

Bioactivity and Drug Precursors Isatin and its derivatives, including those structurally related to the specified compound, are recognized for their pronounced therapeutic importance. These compounds exhibit a wide range of biological activities, including analgesic, anticancer, anti-inflammatory, and antiviral effects. The development of Isatin-based analogues has garnered significant attention due to their potential as precursors for synthesizing various drugs, highlighting their importance in medicinal chemistry and drug discovery efforts (Chauhan et al., 2020).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]” and related compounds could be of interest in future research.

properties

IUPAC Name

3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14-13(11-3-1-2-4-12(11)15-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJYHWPKXWRLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185047
Record name 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone)
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Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]

CAS RN

31107-06-9, 1224946-21-7
Record name 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone)
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Record name 3-(2-(4-Nitrophenyl)hydrazinyl)indol-2-one
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Record name 31107-06-9
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Record name 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone)
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Record name 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
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Record name 3-(2-(4-NITROPHENYL)HYDRAZINYL)INDOL-2-ONE
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